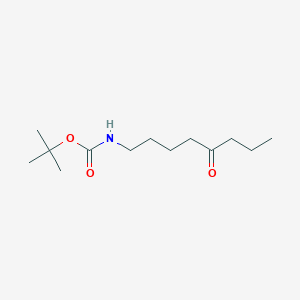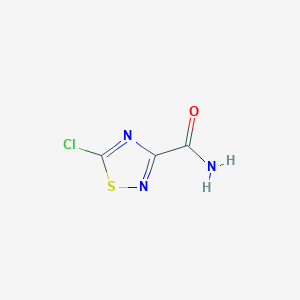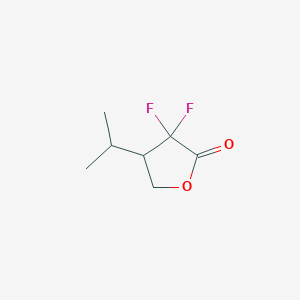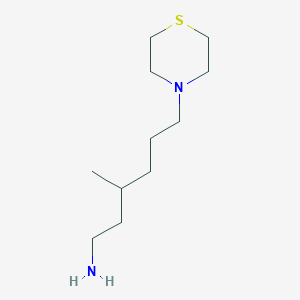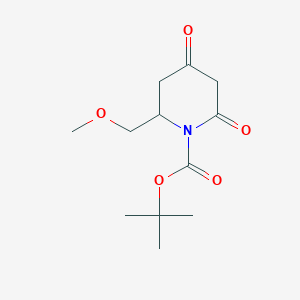
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with amino and carboxamide functional groups. This compound is part of the broader class of amino-pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . The presence of both amino and carboxamide groups makes this compound a valuable building block for the synthesis of various heterocyclic structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,4-dimethyl-1H-pyrazole with an amino group donor under controlled conditions . The reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) and carried out in solvents like water or ethanol to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclocondensation reactions. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify reaction workup .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole analogs.
Substitution: The amino and carboxamide groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Applications De Recherche Scientifique
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Similar in structure but lacks the carboxamide group.
5-Amino-1H-pyrazole-4-carboxamide: Similar but differs in the position of the methyl groups.
3-Amino-5-methyl-1H-pyrazole: Contains a single methyl group and an amino group at different positions.
Uniqueness
5-Amino-3,4-dimethyl-1H-pyrazole-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic structures and the development of novel pharmaceuticals .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-amino-3,4-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)9-10(5(3)7)6(8)11/h7H2,1-2H3,(H2,8,11) |
Clé InChI |
BLAMUYGWVWHGRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


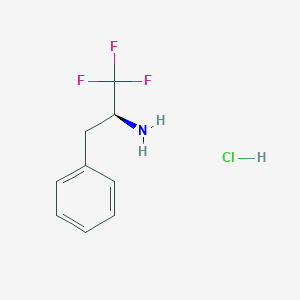

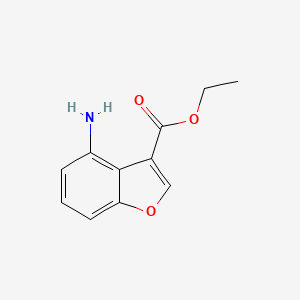

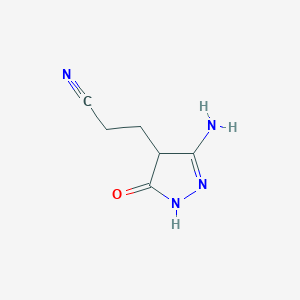
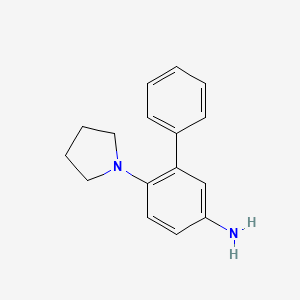
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
